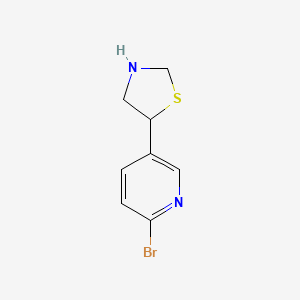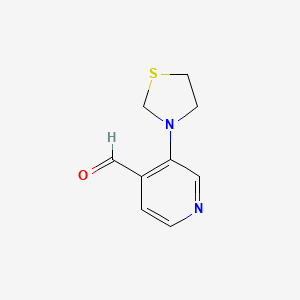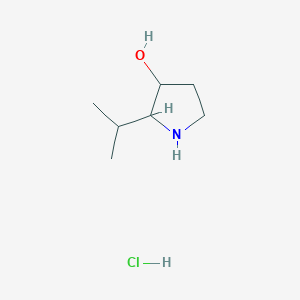![molecular formula C10H17NO2S B1407947 1-Thia-6-azaspiro[3.3]heptane-6-carboxylate de tert-butyle CAS No. 1223573-53-2](/img/structure/B1407947.png)
1-Thia-6-azaspiro[3.3]heptane-6-carboxylate de tert-butyle
Vue d'ensemble
Description
“Tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate” is a chemical compound . It is part of the azaspiro[3.3]heptane family . These compounds are versatile and carry multiple exit vectors . They are expected to have significance in drug discovery and design .
Synthesis Analysis
The synthesis of “Tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate” involves expedient synthetic routes . These routes enable the straightforward access to these novel modules . The preparation of these compounds is disclosed in various scientific publications .Molecular Structure Analysis
The molecular formula of “Tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate” is C10H17NO2S . Its average mass is 215.313 Da and its monoisotopic mass is 215.097992 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate” are not explicitly mentioned in the available sources .Applications De Recherche Scientifique
1-Thia-6-azaspiro[3.3]heptane-6-carboxylate de tert-butyle: est un composé présentant des applications potentielles dans divers domaines de la recherche scientifique. Voici quelques-unes des applications uniques dans différents domaines :
Synthèse pharmaceutique
Ce composé peut être utilisé comme réactif dans la synthèse de produits pharmaceutiques, tels que les antagonistes du CXCR2 pénétrant le système nerveux central (SNC), qui peuvent avoir un potentiel pour le traitement des maladies démyélinisantes du SNC .
Synthèse organique
Le composé fournit un point d’entrée pratique vers de nouveaux composés accédant à un espace chimique complémentaire aux systèmes cycliques de la pipéridine . Il peut être utilisé pour une dérivation sélective ultérieure sur les cycles azétidine et cyclobutane.
Développement de médicaments
Mécanisme D'action
Target of Action
It is known that similar compounds are used in the synthesis of pharmaceuticals such as cns penetrant cxcr2 antagonists , which suggests that this compound may also target similar receptors or enzymes.
Biochemical Pathways
Given its potential role in the synthesis of pharmaceuticals such as cns penetrant cxcr2 antagonists , it may be involved in modulating inflammatory responses and immune cell migration.
Result of Action
Based on its potential use in the synthesis of pharmaceuticals such as cns penetrant cxcr2 antagonists , it may have effects on inflammatory responses and immune cell migration.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate plays a significant role in biochemical reactions, particularly as a building block in the synthesis of more complex molecules . It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it may act as a substrate or inhibitor for certain enzymes, altering their activity and, consequently, the biochemical pathways they regulate . The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions.
Cellular Effects
Tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of specific genes . These changes can have wide-ranging effects on cellular function, including cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate involves its binding interactions with biomolecules . It can bind to enzymes, either inhibiting or activating them, depending on the context. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Additionally, tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate can change over time . The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained alterations in cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as enhancing specific biochemical pathways or cellular functions. At higher doses, it can have toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism .
Metabolic Pathways
Tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate is involved in various metabolic pathways . It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the concentration of specific metabolites, influencing overall cellular metabolism. The compound’s role in these pathways can vary, depending on the cellular context and the presence of other interacting molecules .
Transport and Distribution
Within cells and tissues, tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate is transported and distributed through specific mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function. These distribution patterns are crucial for understanding the compound’s overall impact on cellular processes.
Propriétés
IUPAC Name |
tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-9(2,3)13-8(12)11-6-10(7-11)4-5-14-10/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCMFZVMTSLHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


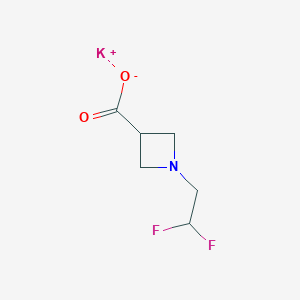

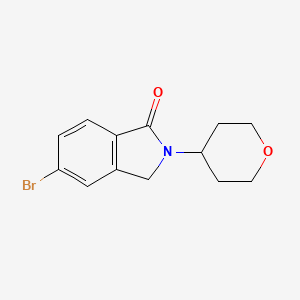
![tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate](/img/structure/B1407868.png)






